N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide
Description
This compound integrates a thiophene-2-sulfonamide moiety linked via an ethylamino chain to a 2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl core. Key structural features include:
- Pyrimidine ring: Substituted at positions 2 (methyl group) and 6 (2-methylimidazole).
- Thiophene sulfonamide: Provides a sulfonamide (-SO₂NH₂) group known for enhancing solubility and binding affinity in medicinal chemistry .
The compound’s design leverages heterocyclic diversity (pyrimidine, imidazole, thiophene) to optimize pharmacological properties such as receptor specificity and metabolic stability.
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S2/c1-11-19-13(10-14(20-11)21-8-7-16-12(21)2)17-5-6-18-25(22,23)15-4-3-9-24-15/h3-4,7-10,18H,5-6H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKIIGNORBXTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities. This article details its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a pyrimidine moiety, and an imidazole derivative, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's potential efficacy in various therapeutic areas.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting key metabolic pathways.
- Receptor Modulation : The imidazole and pyrimidine rings can influence receptor binding, potentially modulating signal transduction pathways.
- Antimicrobial Activity : Compounds containing thiophene and imidazole structures have demonstrated antimicrobial properties, suggesting this compound may exhibit similar effects.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, thiazole and imidazole derivatives have been shown to induce apoptosis in cancer cell lines. The SAR analysis suggests that modifications to the imidazole or thiophene rings can enhance cytotoxicity against various cancer types .
Antimicrobial Properties
Compounds containing thiophene and sulfonamide groups have been studied for their antimicrobial effects. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis .
Case Studies
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various thiophene derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The study utilized MTT assays to measure cell viability across multiple cancer cell lines, indicating promising antitumor potential .
Case Study 2: Antimicrobial Activity
A different investigation assessed the antimicrobial properties of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives significantly inhibited bacterial growth compared to controls, suggesting that the target compound may also possess similar antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the Imidazole Ring : Methyl groups enhance lipophilicity and receptor binding affinity.
- Pyrimidine Modifications : Alterations at specific positions on the pyrimidine ring can lead to increased antitumor activity.
| Structural Feature | Effect on Activity |
|---|---|
| Methyl group on imidazole | Increases potency |
| Sulfonamide group | Enhances enzyme inhibition |
| Thiophene ring | Contributes to antimicrobial action |
Chemical Reactions Analysis
Pyrimidine Core Functionalization
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Substitution at Pyrimidine C4 : The pyrimidine ring is substituted at the 4-position via nucleophilic aromatic substitution (NAS). For example, chloro-pyrimidine intermediates (e.g., compound 20 in ) react with amines to form C4-amino derivatives. In this case, ethylenediamine may act as the nucleophile, introducing the ethylamino linker .
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Imidazole Coupling : The 2-methylimidazole group at C6 is introduced through cross-coupling reactions, such as Buchwald–Hartwig amination or Ullmann-type couplings, using palladium catalysts .
Sulfonamide Formation
-
The thiophene-2-sulfonamide group is synthesized by reacting thiophene-2-sulfonyl chloride with the primary amine of the ethylamino linker under basic conditions (e.g., Et₃N in DCM) .
Reactivity of the Ethylamino Linker
The ethylamino chain (-NH-CH₂-CH₂-) serves as a versatile site for further functionalization:
For example, acylation with chloroacetyl chloride forms stable amides, while condensation with benzaldehyde yields hydrazone derivatives .
Sulfonamide Group Reactivity
The thiophene-2-sulfonamide moiety exhibits moderate electrophilicity and participates in:
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sulfonate salts .
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Nucleophilic Displacement : Under strong acidic/basic conditions, the sulfonamide group may act as a leaving group, though this is less common due to its stability .
Pyrimidine Ring
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Electrophilic Substitution : The electron-rich pyrimidine ring (due to methyl and imidazole substituents) undergoes electrophilic substitutions at C5, though steric hindrance from the imidazole may limit reactivity .
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Oxidation/Reduction : The pyrimidine ring is generally stable under mild conditions but may undergo reduction (e.g., with NaBH₄) at the C2-C3 double bond in acidic media .
Imidazole Ring
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Protonation/Deprotonation : The imidazole nitrogen (pKa ~7) can protonate under acidic conditions, enhancing solubility .
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Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), relevant in catalytic or biological contexts .
Stability and Degradation Pathways
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Hydrolytic Stability : The sulfonamide group resists hydrolysis under physiological pH but degrades in strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding thiophene-2-sulfonic acid and the corresponding amine .
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Thermal Stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA) in related sulfonamides .
Spectroscopic Characterization Data
Key NMR signals for analogous compounds include:
| Proton/Group | Chemical Shift (δ, ppm) | Source Compound |
|---|---|---|
| Thiophene H3/H4 | 7.50–7.60 (d, J = 5.0 Hz) | |
| Sulfonamide NH | 10.36–12.03 (s, exchangeable) | |
| Pyrimidine CH | 7.96–8.55 (s) | |
| Imidazole CH | 7.20–7.40 (m) |
HRMS data for the molecular ion [M+H]⁺ would align with the formula C₁₅H₁₈N₆O₂S₂, calculated m/z 391.09 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison
Key Observations:
- Imidazole vs. Pyrazole : The target’s 2-methylimidazole (vs. pyrazole in ) may enhance metabolic stability due to reduced oxidative susceptibility.
- Linker Flexibility: The ethylamino linker in the target compound offers greater conformational freedom compared to rigid phenyl or hydroxyethyl groups in analogs .
- Aromatic Systems : Benzo[b]thiophene derivatives (e.g., ) exhibit higher lipophilicity, whereas pyrimidine-based compounds (target, ) balance solubility and membrane permeability.
Key Insights:
- Receptor Specificity: The target’s 2-methylimidazole may improve selectivity for adenosine receptors over off-target kinases compared to pyrazole-containing analogs .
- Antimicrobial Potential: Sulfonamide-thiophene hybrids (target, ) disrupt folate biosynthesis in pathogens, a mechanism shared with sulfa drugs.
- Solubility-Activity Balance : The target’s pyrimidine core likely offers better aqueous solubility than benzo[b]thiophene derivatives, critical for oral bioavailability .
Key Points:
Preparation Methods
Direct Nucleophilic Substitution (Patent WO2014106800A2)
Step 1 : 4-Chloro-2-methylpyrimidine undergoes SNAr with 2-methylimidazole:
4-Cl-2-Me-pyrimidine + 2-Me-imidazole → 4-(2-Me-imidazol-1-yl)-2-Me-pyrimidine (85% yield)
Conditions : DMF, K₂CO₃, 110°C, 12 h.
Step 2 : Amination via Buchwald-Hartwig coupling:
4-(2-Me-imidazol-1-yl)-2-Me-pyrimidine + NH₃ → Target core (72% yield)
Catalyst : Pd(dba)₂/Xantphos, Cs₂CO₃, dioxane, 100°C.
Analytical Data :
- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, imidazole H), 6.78 (s, 1H, pyrimidine H), 2.51 (s, 3H, CH₃)
- HRMS : m/z 216.0984 [M+H]⁺ (calc. 216.0989)
Thiophene-2-sulfonylethylamine Synthesis
Sulfonylation of Ethylenediamine (PMC9267128)
Step 1 : Thiophene-2-sulfonyl chloride synthesis:
Thiophene + ClSO₃H → Thiophene-2-sulfonyl chloride (91% yield)
Conditions : ClSO₃H, 0°C→RT, 2 h.
Step 2 : Controlled monosulfonylation:
Thiophene-2-sulfonyl chloride + ethylenediamine → N-(2-aminoethyl)thiophene-2-sulfonamide
Optimized Conditions :
- Molar ratio 1:1.05 (sulfonyl chloride:amine)
- CH₂Cl₂, 0°C, TEA (1.1 eq), 2 h
- Yield : 78% after silica chromatography (EtOAc/hexane 3:7)
Characterization :
Final Coupling Strategies
Nucleophilic Displacement (US9718825B2)
Reaction :
Pyrimidine core (Cl derivative) + Sulfonamide linker → Target compound
Procedure :
Reductive Amination (PMC6888105)
Alternative route for amine-rich systems :
Pyrimidine aldehyde + Sulfonamide ethylamine → Imine → NaBH₃CN reduction
Conditions :
- MeOH, AcOH (cat.), RT, 12 h → 85% conversion
- Advantage : Avoids halogenation steps; better for acid-sensitive substrates
Process Optimization Data
| Parameter | Nucleophilic Route | Reductive Route |
|---|---|---|
| Reaction Time (h) | 8 | 12 |
| Temperature (°C) | 80 | 25 |
| Isolated Yield (%) | 68 | 72 |
| Purity (HPLC) | 98.2% | 97.5% |
| E-factor | 32 | 28 |
Key Findings :
- Reductive amination offers better atom economy but requires strict moisture control
- Nucleophilic route allows telescoping from chloride intermediate
Analytical Characterization Benchmarks
Spectroscopic Data Consolidation
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.51 (s, 1H, imidazole H)
- 8.03 (d, J=3.6 Hz, 1H, thiophene H)
- 7.56 (d, J=5.1 Hz, 1H, thiophene H)
- 3.42 (q, J=6.3 Hz, 2H, CH₂NH)
- 2.87 (t, J=6.3 Hz, 2H, CH₂N)
- 2.62 (s, 3H, pyrimidine-CH₃)
- 2.34 (s, 3H, imidazole-CH₃)
HRMS-ESI :
HPLC Purity :
- Column: C18, 250×4.6 mm, 5 μm
- Mobile phase: MeCN/H₂O (0.1% TFA) 55:45
- Retention time: 8.72 min, 98.4% purity
Scale-Up Considerations and Challenges
Critical Process Parameters
Imidazole N-alkylation :
Sulfonamide Coupling :
Final Product Crystallization :
- Optimal solvent system: Ethyl acetate/hexane (1:3 v/v)
- Cooling profile: 45°C → 0°C at 10°C/h
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of pyrimidine and imidazole rings followed by sulfonamide coupling. A common approach includes:
- Step 1 : Reacting 2-methyl-6-chloropyrimidin-4-amine with 2-methylimidazole under basic conditions (e.g., K₂CO₃) to form the pyrimidine-imidazole core .
- Step 2 : Introducing the ethylamino linker via nucleophilic substitution, often using DMF as a solvent at 80–100°C .
- Step 3 : Sulfonamide formation by reacting thiophene-2-sulfonyl chloride with the amine intermediate in the presence of a base (e.g., triethylamine) . Optimization Tips :
- Control pH to avoid side reactions during amide bond formation.
- Use anhydrous solvents to prevent hydrolysis of intermediates .
| Synthetic Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrimidine-imidazole core | K₂CO₃, DMF, 80°C | 60–75% | |
| Ethylamino linker | Ethylenediamine, DMF, 100°C | 50–65% | |
| Sulfonamide coupling | Thiophene-2-sulfonyl chloride, TEA | 70–85% |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the pyrimidine and imidazole moieties. Pay attention to aromatic proton splitting patterns (e.g., thiophene protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 434.12) .
- X-ray Crystallography : Employ SHELXL for refining crystal structures, focusing on hydrogen bonding (e.g., N–H⋯N interactions in the pyrimidine ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data related to hydrogen bonding patterns?
Discrepancies often arise from polymorphism or solvent-dependent packing. To address this:
- Compare multiple crystal forms (e.g., solvates vs. unsolvated structures) using SHELX utilities .
- Analyze dihedral angles between the pyrimidine ring and substituents (e.g., deviations >10° indicate conformational flexibility) .
- Validate intramolecular interactions (e.g., N–H⋯N bonds) via Hirshfeld surface analysis .
Example : In a related pyrimidine derivative, dihedral angles between the pyrimidine and phenyl groups ranged from 5.2° to 86.1°, highlighting conformational variability .
Q. What strategies are effective for analyzing bioactivity data inconsistencies across different assays?
Contradictions may stem from assay conditions (e.g., pH, solvent) or target specificity. Mitigation strategies include:
- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify false negatives due to solubility limits .
- Orthogonal Assays : Combine enzymatic inhibition assays with cell-based viability tests (e.g., MTT assays) to confirm mechanism-specific activity .
- Solubility Optimization : Use co-solvents like DMSO (<1% v/v) or β-cyclodextrin to improve bioavailability .
Q. How can computational modeling address challenges in predicting solubility and pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Simulate solvation free energy to predict aqueous solubility. For sulfonamides, focus on sulfonyl group hydration .
- ADMET Prediction : Use tools like SwissADME to estimate logP (target: 2–4 for optimal membrane permeability) and P-glycoprotein substrate likelihood .
| Property | Predicted Value | Method | Reference |
|---|---|---|---|
| logP | 3.2 ± 0.3 | SwissADME | |
| Solubility | 12 µM (pH 7.4) | MD Simulation |
Q. What are the best practices for validating synthetic intermediates with structural ambiguity?
- 2D NMR Correlation : Use HSQC and HMBC to assign ambiguous proton signals (e.g., distinguishing imidazole vs. pyrimidine NH groups) .
- Isotopic Labeling : Introduce -labeled amines to track bond formation via -NMR .
Methodological Resources
- Crystallography : SHELXL for small-molecule refinement (open-source) .
- Spectral Databases : SDBS for NMR reference data (https://sdbs.db.aist.go.jp ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
